molecular formula C9H10F2N2O B2488151 5-Cyclopropyl-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde CAS No. 2503204-74-6

5-Cyclopropyl-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde

Cat. No.: B2488151
CAS No.: 2503204-74-6
M. Wt: 200.189
InChI Key: GHCGBQMRGSLCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method, and it has been found to have a unique mechanism of action that makes it suitable for use in various studies. In

Scientific Research Applications

Chemical Synthesis and Molecular Structures

  • Synthesis Variability : A study demonstrated that the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine results in different products depending on the aryl substituent, indicating the chemical versatility of related compounds (Orrego Hernandez et al., 2015).
  • Crystal Structure Analysis : Another research focused on the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, and analyzed its crystal structure, providing insights into the structural aspects of similar chemical entities (Xu & Shi, 2011).

Applications in Material Science and Chemistry

  • Microwave-Assisted Synthesis : A study employed microwave-assisted synthesis techniques to produce pyrazolo[4,3-c]pyridines using 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, suggesting potential applications in material science and organic synthesis (Vilkauskaitė et al., 2011).
  • Electrosynthesis Applications : An investigation into the electrosynthesis of pyrazole carboxylic acids from aldehydes like 5-chloro-4-pyrazole carbaldehyde showcases the potential for environmentally friendly synthesis methods (Abdel-Azzem & Zahran, 1994).

Biological and Medicinal Research

  • Antimicrobial Activity : Research on chitosan Schiff bases derived from heteroaryl pyrazole derivatives, such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, has shown promising results in antimicrobial activity (Hamed et al., 2020).
  • Synthesis of Antimicrobial Agents : A study on the synthesis of novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes showcased their potential as antimicrobial agents, indicating the biomedical applications of similar compounds (Hu et al., 2010).

Safety and Hazards

While the compound is generally considered safe under controlled conditions, it is essential to follow safety guidelines during handling, storage, and disposal. Consult the provided Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

For more detailed information, refer to the provided . If you have any specific questions or need further clarification, feel free to ask!

Mechanism of Action

Properties

IUPAC Name

5-cyclopropyl-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-9(11)4-13-7(5-14)3-8(12-13)6-1-2-6/h3,5-6,9H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCGBQMRGSLCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)C=O)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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